Lisdexamfetamine

Description

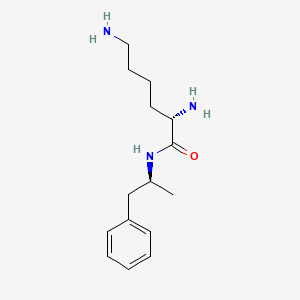

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBHXZCDAVEXEY-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209652 |

Source

|

| Record name | Lisdexamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

9.7 °C; 49.5 °F (closed cup) |

Source

|

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/, 8.77e-02 g/L |

Source

|

| Record name | Lisdexamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Golden-colored solid from methanol | |

CAS No. |

608137-32-2 |

Source

|

| Record name | Lisdexamfetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608137-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisdexamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608137322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisdexamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisdexamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISDEXAMFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H645GUL8KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-122 °C |

Source

|

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Prodrug Lisdexamfetamine's Multi-Faceted Mechanism of Action on Dopamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisdexamfetamine, a prodrug of dextroamphetamine (d-amphetamine), is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. Its therapeutic efficacy is intrinsically linked to its active metabolite, d-amphetamine, and its complex interactions with the dopamine transporter (DAT). This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound, via d-amphetamine, modulates dopaminergic neurotransmission. It details the quantitative aspects of these interactions, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: From Prodrug to Active Metabolite

This compound itself is pharmacologically inactive. Following oral administration, it is absorbed from the gastrointestinal tract and is primarily hydrolyzed by enzymes in red blood cells to yield d-amphetamine and the essential amino acid L-lysine.[1] This enzymatic conversion is the rate-limiting step, resulting in a gradual and sustained release of d-amphetamine into the bloodstream. This pharmacokinetic profile, characterized by a delayed time to maximum concentration (Tmax) and a lower maximum concentration (Cmax) compared to immediate-release d-amphetamine, contributes to its therapeutic effects and potentially lower abuse liability.

Core Mechanisms of d-Amphetamine at the Dopamine Transporter

The pharmacological actions of this compound are mediated by its active metabolite, d-amphetamine, which exerts its effects on the dopamine transporter through a multi-pronged approach:

Competitive Inhibition of Dopamine Reuptake

D-amphetamine is a competitive inhibitor of the dopamine transporter.[2] It binds to the same site as dopamine on the DAT, thereby blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of dopamine in the synapse, enhancing dopaminergic signaling.

Induction of Dopamine Transporter Reverse Transport

A key and distinguishing mechanism of d-amphetamine is its ability to induce reverse transport, or efflux, of dopamine through the DAT.[2][3] D-amphetamine is a substrate for the DAT and is transported into the presynaptic neuron. Once inside, it disrupts the proton gradient of synaptic vesicles, leading to the leakage of dopamine from the vesicles into the cytoplasm. The increased cytosolic dopamine concentration, coupled with d-amphetamine's interaction with the transporter, causes the DAT to reverse its function and transport dopamine out of the neuron and into the synaptic cleft.[3]

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

D-amphetamine also interacts with the vesicular monoamine transporter 2 (VMAT2), the protein responsible for packaging dopamine into synaptic vesicles.[4][5] By inhibiting VMAT2, d-amphetamine disrupts the storage of dopamine within vesicles, leading to an increase in cytosolic dopamine levels.[4] This elevated cytoplasmic dopamine pool serves as a readily available source for reverse transport through the DAT.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

D-amphetamine is an agonist at the intracellular trace amine-associated receptor 1 (TAAR1).[6] Activation of TAAR1 initiates downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[6][7] These kinases can then phosphorylate the dopamine transporter, which can lead to both the internalization of the transporter and the promotion of dopamine efflux.[6][7]

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of d-amphetamine with key molecular targets and its effect on dopamine levels.

Table 1: Binding Affinities and Inhibitory Concentrations of d-Amphetamine

| Parameter | Target | Value | Species | Reference |

| Ki | Dopamine Transporter (DAT) | 86 µM | Drosophila melanogaster | [8] |

| IC50 | Dopamine Uptake Inhibition | 0.02 µM | Human Embryonic Kidney (HEK293) cells expressing human DAT | [9] |

| Ki | Vesicular Monoamine Transporter 2 (VMAT2) | 2 µM | Human | [4] |

Note: The Ki value for d-amphetamine at the Drosophila DAT is noted to be 10-100 fold weaker than in its mammalian counterparts.[8]

Table 2: In Vivo Effects of this compound and d-Amphetamine on Extracellular Dopamine Levels (from Microdialysis Studies in Rats)

| Drug | Dose (mg/kg) | Brain Region | Peak Dopamine Increase (% of baseline) | Time to Peak (minutes) | Reference |

| This compound | 0.5 (d-amphetamine base) | Striatum | ~150% | 75-90 | [10] |

| This compound | 1.5 (d-amphetamine base) | Striatum | ~300% | 75-90 | [10] |

| This compound | 4.5 (d-amphetamine base) | Striatum | ~600% | 75-90 | [10] |

| This compound | 4.5 (d-amphetamine base) | Medial Prefrontal Cortex | 177.35 ± 37.94% | 60 | [11] |

| d-Amphetamine | 1.5 (d-amphetamine base) | Striatum | ~450% | ~30 | [10] |

| d-Amphetamine | (not specified) | Medial Prefrontal Cortex | 222.49 ± 84.42% | 30 | [11] |

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol outlines the general procedure for in vivo microdialysis in freely moving rats to measure changes in extracellular dopamine levels following the administration of this compound or d-amphetamine.[12][13][14][15][16]

Experimental Workflow

Caption: Workflow for in vivo microdialysis experiments.

Methodology:

-

Animal Preparation and Surgery: Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex). Animals are allowed to recover for at least two days post-surgery.

-

Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 3 mM KCl, 1.3 mM CaCl2, 1 mM MgCl2, 1.5 mM sodium phosphate, pH 7.3) at a constant flow rate.

-

Sample Collection and Analysis: After an equilibration period to establish a stable baseline, the drug is administered. Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.

Patch-Clamp Electrophysiology to Study Dopamine Transporter Function

This protocol describes the use of whole-cell patch-clamp electrophysiology, often combined with amperometry, to directly measure DAT-mediated currents and dopamine efflux in response to d-amphetamine.[17][18][19][20][21]

Experimental Workflow

Caption: Workflow for patch-clamp electrophysiology experiments.

Methodology:

-

Cell Preparation: Experiments are performed on cells expressing the dopamine transporter, such as human embryonic kidney (HEK293) cells or primary dopaminergic neurons.

-

Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed, and the membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and dialysis of the intracellular solution.

-

Data Acquisition: D-amphetamine is applied to the cell, and a voltage-clamp protocol is used to control the membrane potential. DAT-mediated ionic currents are recorded through the patch pipette. Simultaneously, a carbon-fiber microelectrode placed near the cell can be used for amperometry to detect the efflux of dopamine.

Signaling Pathways

D-Amphetamine's Actions at the Presynaptic Dopamine Terminal

The following diagram illustrates the multifaceted mechanism of action of d-amphetamine at the presynaptic terminal.

Caption: D-amphetamine's multi-target action at the presynaptic terminal.

Description of Signaling Pathway:

-

Competitive Inhibition: Extracellular d-amphetamine binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synapse.

-

Transport: D-amphetamine is also a substrate for DAT and is transported into the presynaptic neuron.

-

VMAT2 Inhibition: Intracellular d-amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), preventing the packaging of dopamine into synaptic vesicles and leading to an increase in cytosolic dopamine.

-

TAAR1 Agonism: Intracellular d-amphetamine acts as an agonist at the trace amine-associated receptor 1 (TAAR1).

-

Downstream Signaling: TAAR1 activation stimulates protein kinase A (PKA) and protein kinase C (PKC).

-

DAT Phosphorylation and Reverse Transport: PKA and PKC phosphorylate the DAT. PKC-mediated phosphorylation, in particular, promotes the reverse transport (efflux) of the now-elevated cytosolic dopamine through the DAT into the synaptic cleft. PKA-mediated phosphorylation can also lead to the internalization of the transporter.

Conclusion

The mechanism of action of this compound on the dopamine transporter is a complex interplay of competitive inhibition, reverse transport, vesicular disruption, and intracellular signaling. Its active metabolite, d-amphetamine, acts as both an inhibitor and a substrate of the dopamine transporter, leading to a significant increase in synaptic dopamine levels. The prodrug formulation of this compound provides a unique pharmacokinetic profile that allows for a gradual and sustained delivery of d-amphetamine, which is crucial for its therapeutic effects. A thorough understanding of these multifaceted mechanisms is essential for the continued development of novel therapeutics for ADHD and other dopamine-related disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Differences in the neurochemical and behavioural profiles of this compound methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 17. Amphetamine induces dopamine efflux through a dopamine transporter channel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Amphetamine induces dopamine efflux through a dopamine transporter channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multiple Ionic Conductances of the Human Dopamine Transporter: The Actions of Dopamine and Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Plasma Pharmacokinetics of Lisdexamfetamine versus d-Amphetamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the plasma pharmacokinetics of lisdexamfetamine (LDX), a prodrug, in comparison to its active metabolite, d-amphetamine. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways.

Introduction

This compound is a therapeutically effective medication for Attention-Deficit/Hyperactivity Disorder (ADHD). It is comprised of d-amphetamine covalently bonded to the amino acid L-lysine. This unique prodrug design necessitates enzymatic hydrolysis in the body to release the pharmacologically active d-amphetamine. This controlled conversion process results in a distinct pharmacokinetic profile compared to the direct oral administration of immediate-release d-amphetamine. Understanding these differences is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems.

Comparative Pharmacokinetic Profile

The pharmacokinetic profiles of this compound and d-amphetamine have been extensively studied. Following oral administration, this compound is rapidly absorbed and then converted to d-amphetamine and l-lysine. This conversion is the rate-limiting step for the appearance of d-amphetamine in the plasma.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and d-amphetamine in plasma following oral administration.

Table 1: Pharmacokinetic Parameters of Intact this compound in Healthy Adults Following Oral Administration of this compound Dimesylate

| Parameter | 70 mg Single Dose | Reference |

| Tmax (h) | 1.00 (median) | [1] |

| Cmax (ng/mL) | 58.2 ± 28.1 (mean ± SD) | [1] |

| AUCinf (ng·h/mL) | 67.04 ± 18.94 (mean ± SD) | [1] |

| t½ (h) | 0.47 (mean) | [1] |

Table 2: Pharmacokinetic Parameters of d-Amphetamine in Healthy Adults Following Oral Administration of this compound Dimesylate vs. Immediate-Release d-Amphetamine Sulfate

| Parameter | This compound Dimesylate (100 mg)¹ | d-Amphetamine Sulfate (40 mg)¹ | Reference |

| Tmax (h) | 4.6 | 3.3 | [2] |

| Cmax (ng/mL) | 80.3 ± 11.8 (mean ± SD)² | Not directly compared in this source | [1] |

| AUCinf (ng·h/mL) | 1342 ± 216.9 (mean ± SD)² | Similar to LDX administration | [1][3] |

| t½ (h) | 10.39 (mean)² | 9-11 (at normal urine pH) | [1][2] |

| Tlag (h) | 1.5 | 0.8 | [2] |

¹Equimolar doses. ²Data from a single 70 mg dose study of this compound dimesylate.

Metabolic Pathway of this compound

This compound is designed as an inactive prodrug that requires enzymatic conversion to become active. This process primarily occurs in the blood.

Enzymatic Conversion

After oral administration, this compound is absorbed from the gastrointestinal tract and enters the bloodstream. In the blood, enzymes within red blood cells hydrolyze the amide bond linking L-lysine and d-amphetamine.[4] This enzymatic cleavage releases d-amphetamine, the active therapeutic agent, and L-lysine, a naturally occurring amino acid.[4] This conversion process is not dependent on gastrointestinal pH.[4]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from rigorously designed clinical studies. Below are detailed methodologies typical of those used in the cited experiments.

Study Design

A common study design to compare the pharmacokinetics of this compound and d-amphetamine is a randomized, double-blind, single-dose, crossover study.[3]

-

Participants: Healthy adult volunteers are typically recruited. Participants undergo a screening process to ensure they meet the inclusion and exclusion criteria.

-

Dosing: In a crossover design, each participant receives a single oral dose of this compound, an equimolar dose of d-amphetamine, and a placebo in a randomized order, with a washout period between each treatment phase.

-

Blinding: In a double-blind study, neither the participants nor the investigators know which treatment is being administered.

Blood Sampling

To determine the plasma concentrations of the analytes, blood samples are collected at frequent intervals.

-

An indwelling intravenous catheter is typically placed for serial blood sampling.

-

Blood samples are collected at pre-dose (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).[5]

-

Blood is collected in tubes containing an anticoagulant (e.g., lithium heparin or EDTA).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Methodology: LC-MS/MS

The quantification of this compound and d-amphetamine in plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., acetonitrile) to remove proteins that can interfere with the analysis. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analytes from other plasma components. The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile). A gradient elution is often employed to optimize the separation.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples. The concentration range for both this compound and d-amphetamine in plasma is typically 1-128 ng/mL.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Lisdexamfetamine to d-Amphetamine within Human Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisdexamfetamine (LDX), a prodrug of d-amphetamine, is a widely prescribed therapeutic agent for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. Its unique pharmacokinetic profile, characterized by a gradual and sustained release of the active moiety, d-amphetamine, is central to its clinical efficacy and reduced abuse potential. This is attributed to its site of bioactivation: the red blood cell (erythrocyte). This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to d-amphetamine within human red blood cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental processes.

The Core Conversion Pathway: An Intracellular Enzymatic Process

This compound is comprised of d-amphetamine covalently linked to the amino acid L-lysine via a peptide bond, rendering the molecule pharmacologically inactive.[1] The conversion to the active d-amphetamine is not a result of gastrointestinal or hepatic first-pass metabolism, but rather a specific enzymatic hydrolysis that occurs primarily within the circulatory system.[2][3] Extensive research has pinpointed this bioactivation to the red blood cells.[1][2][4][5]

The hydrolytic activity responsible for cleaving the peptide bond has been localized to the cytosolic fraction of erythrocytes, with no significant activity observed in the red blood cell membrane.[1][6][7] This indicates that this compound must first be transported across the erythrocyte membrane into the cytosol to undergo conversion. The exact transporter has not been definitively identified, but the dipeptide-like structure of this compound suggests the involvement of amino acid or peptide transporters present on the red blood cell surface.[1][8] Once inside the cytosol, an aminopeptidase-like enzyme is believed to be responsible for the hydrolytic cleavage of the L-lysine from the d-amphetamine molecule.[1][6][9] This enzymatic step is the rate-limiting factor in the release of active d-amphetamine, contributing to its prolonged therapeutic effect.[10]

Quantitative Analysis of this compound Conversion

Several in vitro studies have quantified the rate and extent of this compound conversion to d-amphetamine in human blood and its components. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Half-Life of this compound in Human Blood Components

| Blood Component | Initial LDX Concentration | Incubation Temperature (°C) | Mean Half-Life (t½) (hours) | Reference(s) |

| Whole Blood | 1 µg/mL | 37 | 1.6 | [1] |

| Red Blood Cells | 1 µg/mL | 37 | 1.0 | [2][8] |

| Plasma | 1 µg/mL | 37 | Stable for 4 hours | [1] |

Table 2: Percentage of this compound Remaining After In Vitro Incubation

| Blood Component | Initial LDX Concentration | Incubation Time (hours) | Incubation Temperature (°C) | Mean % LDX Remaining | Reference(s) |

| Whole Blood (Healthy Donors) | 1 µg/mL | 4 | 37 | 10.5 - 13.1 | [5] |

| Whole Blood (Sickle Cell Donors) | 1 µg/mL | 4 | 37 | 14.1 - 15.3 | [5] |

| Whole Blood | Not Specified | 4 | 37 | 18 | [1] |

Table 3: Formation of d-Amphetamine from this compound In Vitro

| Blood Component | Initial LDX Concentration | Incubation Time (hours) | Incubation Temperature (°C) | Mean d-Amphetamine Concentration (ng/mL) | Reference(s) |

| Whole Blood (Healthy Donors) | 1 µg/mL | 4 | 37 | 297.0 - 324.3 | [5] |

| Whole Blood (Sickle Cell Donors) | 1 µg/mL | 4 | 37 | 286.6 - 304.5 | [5] |

| Whole Blood | Not Specified | 4 | 37 | 446 | [1] |

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the quantitative analysis of this compound conversion.

In Vitro Incubation of this compound with Human Blood Fractions

This protocol is a composite of methodologies described in the cited literature.[1][2][5]

Objective: To determine the rate of this compound conversion to d-amphetamine in whole blood, red blood cells, and plasma.

Materials:

-

Fresh human whole blood collected in EDTA-containing tubes.

-

This compound dimesylate stock solution (e.g., 100 µg/mL in deionized water).

-

Hanks' Balanced Salt Solution (HBSS).

-

Phosphate Buffered Saline (PBS).

-

Centrifuge.

-

Incubator set to 37°C.

-

Acetonitrile, chilled.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Blood Fractionation:

-

To isolate plasma, centrifuge a portion of the whole blood at approximately 1500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

-

To isolate red blood cells (RBCs), remove the plasma and buffy coat after centrifugation. Wash the remaining RBC pellet three times with cold PBS. Resuspend the final RBC pellet in HBSS to the desired hematocrit.

-

-

Incubation:

-

Aliquots of whole blood, plasma, and the RBC suspension are pre-warmed to 37°C.

-

Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µg/mL.

-

Incubate the samples at 37°C with gentle shaking.

-

Collect samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, and 4 hours).

-

-

Sample Quenching and Preparation:

-

Terminate the enzymatic reaction at each time point by adding a volume of chilled acetonitrile (e.g., 2 volumes) to precipitate proteins.

-

Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Quantification:

Subcellular Localization of Hydrolytic Activity

This protocol is based on the methodology to determine the location of the enzymatic activity within the red blood cells.[1]

Objective: To determine whether the this compound hydrolytic activity resides in the cytosolic or membrane fraction of red blood cells.

Materials:

-

Isolated red blood cells (from protocol 3.1).

-

Hypotonic lysis buffer (e.g., 5 mM phosphate buffer, pH 7.4).

-

Ultracentrifuge.

-

This compound stock solution.

-

Incubator at 37°C.

-

LC-MS/MS system.

Procedure:

-

RBC Lysis and Fractionation:

-

Lyse the washed RBCs by resuspending them in a hypotonic buffer.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

Carefully collect the cytosolic fraction. Wash the membrane pellet with buffer and resuspend it.

-

-

Incubation:

-

Incubate the cytosolic fraction and the resuspended membrane fraction separately with this compound (e.g., 1 µg/mL) at 37°C.

-

Collect samples at various time points.

-

-

Sample Preparation and Quantification:

-

Prepare and analyze the samples for this compound and d-amphetamine concentrations as described in protocol 3.1.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the conversion of this compound in red blood cells.

Conclusion

The conversion of the prodrug this compound to its active form, d-amphetamine, is a highly specific process localized to the cytosol of red blood cells. This enzymatic conversion, mediated by an aminopeptidase-like enzyme, is central to the drug's characteristic extended-release profile. The in vitro data consistently demonstrate the robustness of this conversion, which is largely unaffected by conditions such as sickle cell disease.[5] The detailed experimental protocols and workflows presented in this guide provide a foundation for researchers and drug development professionals to further investigate the nuances of this critical bioactivation pathway. A deeper understanding of this process is essential for the continued development and optimization of prodrug-based therapeutic strategies.

References

- 1. This compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption of this compound dimesylate and its enzymatic conversion to d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Metabolism of the prodrug this compound dimesylate in human red blood cells from normal and sickle cell disease donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Multidimensional Evaluation of this compound: Pharmacology, Therapeutic Use, Toxicity and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] this compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

The Neurobiology of Lisdexamfetamine: A Technical Guide for ADHD and Binge Eating Disorder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisdexamfetamine (LDX) is a prodrug of d-amphetamine, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and moderate to severe Binge Eating Disorder (BED). Its unique pharmacokinetic profile, characterized by a gradual and sustained release of d-amphetamine, underpins its therapeutic efficacy and potentially lower abuse liability compared to immediate-release stimulants. This technical guide provides an in-depth exploration of the neurobiological mechanisms of this compound, supported by quantitative data from clinical trials, detailed experimental protocols from preclinical and clinical studies, and visualizations of key pathways and processes. The shared neurobiological underpinnings of ADHD and BED, primarily involving dysregulation of dopamine and norepinephrine systems, provide a rationale for the efficacy of LDX in both disorders.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED) are distinct clinical entities that share common neurobiological pathways related to reward, impulsivity, and executive function.[1] Both disorders are associated with dysregulation of catecholaminergic systems, particularly dopamine (DA) and norepinephrine (NE).[1][2] this compound dimesylate (LDX), a therapeutically inactive molecule, is enzymatically hydrolyzed in the blood to L-lysine and the active moiety, d-amphetamine.[3] D-amphetamine is a potent central nervous system stimulant that enhances dopaminergic and noradrenergic neurotransmission. This guide will delve into the molecular mechanisms, pharmacokinetics, and clinical effects of this compound in the context of ADHD and BED.

Mechanism of Action

The therapeutic effects of this compound are attributable to its active metabolite, d-amphetamine. D-amphetamine exerts its effects primarily by increasing the synaptic concentrations of dopamine and norepinephrine through multiple actions on their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The primary mechanisms of d-amphetamine include:

-

Reuptake Inhibition: D-amphetamine competitively inhibits DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[3]

-

Enhanced Neurotransmitter Release: D-amphetamine is a substrate for DAT and NET and is transported into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increased cytosolic concentration of these neurotransmitters.[3] This, in turn, promotes their non-vesicular release into the synapse.

Signaling Pathway of this compound's Action

The following diagram illustrates the conversion of this compound to d-amphetamine and its subsequent actions at the dopaminergic synapse.

Caption: Conversion of this compound and its action at the synapse.

Pharmacokinetics

The prodrug design of this compound results in a distinct pharmacokinetic profile compared to immediate-release d-amphetamine.

Quantitative Pharmacokinetic Data

| Parameter | This compound (LDX) | d-Amphetamine (from LDX) | d-Amphetamine (Immediate Release) |

| Tmax (hours) | ~1.0 | 3.5 - 4.4 | 1.5 - 2.0 |

| Half-life (t½) (hours) | < 1.0 | 9 - 11 | 9 - 11 |

| Bioavailability | N/A (Prodrug) | High | ~75-100% |

Note: Tmax and half-life values can vary based on individual factors such as age and metabolism.

Neurobiology in ADHD

ADHD is characterized by deficits in executive functions, attention, and impulse control, which are heavily modulated by dopamine and norepinephrine pathways in the prefrontal cortex. D-amphetamine's ability to increase the levels of these neurotransmitters in the prefrontal cortex is believed to be the primary mechanism for its therapeutic effects in ADHD.

Clinical Efficacy in ADHD

Numerous clinical trials have demonstrated the efficacy of this compound in reducing the symptoms of ADHD in children, adolescents, and adults.

| Treatment Group | N | Mean Baseline ADHD-RS-IV Total Score | Mean Change from Baseline at Endpoint | p-value vs. Placebo |

| Placebo | 62 | 37.0 | -8.2 | - |

| LDX 30 mg/day | 119 | 37.0 | -16.2 | < 0.0001 |

| LDX 50 mg/day | 117 | 37.0 | -17.4 | < 0.0001 |

| LDX 70 mg/day | 122 | 37.0 | -18.6 | < 0.0001 |

| Source:[4] |

| Treatment Group | Responder Rate at Endpoint | p-value vs. Placebo |

| Placebo | 29% | - |

| LDX 30 mg/day | 57% | < 0.01 |

| LDX 50 mg/day | 62% | < 0.01 |

| LDX 70 mg/day | 61% | < 0.01 |

| Source:[4] |

Experimental Protocols

-

Objective: To assess the duration of efficacy of this compound in adults with ADHD.[5]

-

Design: Following a 4-week open-label dose-optimization phase with LDX (30-70 mg/d), participants entered a 2-week randomized, double-blind, placebo-controlled crossover phase.[5]

-

Participants: Adults aged 18-55 years diagnosed with ADHD.[5]

-

Primary Efficacy Measure: Permanent Product Measure of Performance (PERMP) total score, a measure of attention and persistence, assessed at various time points post-dose.[5]

-

Secondary Efficacy Measures: ADHD Rating Scale IV (ADHD-RS-IV) total score.[5]

-

Key Findings: this compound demonstrated significant improvement in PERMP scores and ADHD-RS-IV scores compared to placebo, with effects lasting up to 14 hours post-dose.[5]

Neurobiology in Binge Eating Disorder

The neurobiology of BED is thought to involve dysfunction in the brain's reward and impulse control circuits, with dopamine playing a crucial role.[6] The rewarding properties of palatable food can lead to a cycle of binge eating, and individuals with BED may have altered dopamine signaling. This compound's ability to modulate dopamine and norepinephrine pathways is hypothesized to reduce the rewarding value of binge eating and improve impulse control.

Clinical Efficacy in Binge Eating Disorder

Clinical trials have established the efficacy of this compound in reducing the frequency of binge eating days in adults with moderate to severe BED.

| Treatment Group | N | Mean Baseline Binge Eating Days/Week | Mean Change from Baseline at Week 11 | p-value vs. Placebo |

| Placebo | 64 | 4.79 | -2.92 | - |

| LDX 30 mg/day | 63 | 4.60 | -3.87 | 0.06 |

| LDX 50 mg/day | 64 | 4.66 | -4.42 | < 0.001 |

| LDX 70 mg/day | 64 | 4.69 | -4.61 | < 0.001 |

| Source:[7] |

| Treatment Group | 4-Week Cessation Rate | p-value vs. Placebo |

| Placebo | 21.3% | - |

| LDX 50 mg/day | 42.2% | < 0.01 |

| LDX 70 mg/day | 50.0% | < 0.001 |

| Source:[7] |

Experimental Protocols

-

Objective: To evaluate the efficacy and safety of this compound in adults with moderate to severe BED.[8]

-

Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 4-week dose-optimization period followed by an 8-week dose-maintenance period.[8][9]

-

Participants: Adults aged 18-55 years meeting DSM-IV-TR criteria for BED with a BMI between 18 and 45 kg/m ².[8]

-

Intervention: Participants were randomized to receive placebo or this compound, with doses titrated from 30 mg/day to a target of 50 or 70 mg/day.[9]

-

Primary Efficacy Measure: Change from baseline in the number of binge eating days per week.[9]

-

Key Findings: this compound at doses of 50 mg/day and 70 mg/day was significantly more effective than placebo in reducing the number of binge eating days per week.[9]

-

Objective: To examine the effects of this compound on brain activation in response to food cues in women with BED.

-

Design: A 12-week, open-label trial of this compound with fMRI scans conducted before and after treatment.

-

Participants: Women with moderate to severe BED and a control group of obese women without BED.

-

Intervention: this compound was initiated at 30 mg/day and titrated to a target dose of 70 mg/day.

-

fMRI Task: Participants viewed images of high-calorie foods, low-calorie foods, and non-food items.

-

Key Findings: At baseline, women with BED showed greater activation in brain regions associated with reward and impulse control in response to high-calorie food cues compared to controls. After treatment with this compound, this hyper-responsivity was reduced.

Preclinical Data

Preclinical studies in animal models have provided further insight into the neurochemical effects of this compound.

Microdialysis Studies in Rats

-

Objective: To compare the effects of this compound, methylphenidate, and modafinil on extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex (PFC) and striatum of freely-moving rats.[10]

-

Methodology: Dual-probe microdialysis was used to measure neurotransmitter levels.[10]

-

Key Findings: this compound produced a dose-dependent increase in dopamine and norepinephrine in both the PFC and striatum.[10] The effects of this compound on catecholamine levels were more sustained compared to methylphenidate.[10]

Binding Affinities

The active metabolite of this compound, d-amphetamine, has a high affinity for both the dopamine and norepinephrine transporters.

| Transporter | Ki (nM) |

| Dopamine Transporter (DAT) | ~600 |

| Norepinephrine Transporter (NET) | ~70-100 |

| Source:[11] |

Note: Ki values can vary depending on the experimental conditions and tissue preparation.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for a randomized, placebo-controlled clinical trial of this compound.

Caption: A typical clinical trial workflow for this compound.

Conclusion

This compound is an effective pharmacotherapy for ADHD and BED, with a well-defined neurobiological mechanism of action centered on the modulation of dopamine and norepinephrine neurotransmission. Its unique prodrug formulation provides a gradual and sustained delivery of d-amphetamine, which contributes to its therapeutic profile. The quantitative data from clinical trials robustly support its efficacy in reducing core symptoms of both disorders. Further research, including detailed preclinical and neuroimaging studies, will continue to elucidate the precise neural circuits and molecular adaptations that mediate the long-term therapeutic effects of this compound. This comprehensive understanding is crucial for optimizing treatment strategies and for the development of novel therapeutics for these complex neurobehavioral disorders.

References

- 1. Functional Connectivity Mechanisms Underlying Symptom Reduction Following this compound Treatment in Binge-Eating Disorder: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Double-blind, placebo-controlled study of the efficacy and safety of this compound dimesylate in adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomized, double-blind, placebo-controlled, crossover study of the efficacy and safety of this compound dimesylate in adults with attention-deficit/hyperactivity disorder: novel findings using a simulated adult workplace environment design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the neural mechanisms of this compound dimesylate (LDX) pharmacotherapy in Binge Eating Disorder (BED): a study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lindnercenterofhope.org [lindnercenterofhope.org]

- 8. dovepress.com [dovepress.com]

- 9. cdn.mdedge.com [cdn.mdedge.com]

- 10. Differences in the neurochemical and behavioural profiles of this compound methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Lisdexamfetamine: A Technical Guide to its Presynaptic Effects on Dopamine and Norepinephrine Release

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of lisdexamfetamine, focusing on its effects on presynaptic dopamine (DA) and norepinephrine (NE) release. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the neuropharmacology of this compound. This document synthesizes findings from key preclinical studies, detailing the molecular interactions, quantitative effects on neurotransmitter efflux, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: From Prodrug to Active Moiety

This compound is a therapeutically inactive prodrug, consisting of L-lysine covalently bonded to dextroamphetamine (d-amphetamine). Following oral administration, it is primarily hydrolyzed in the bloodstream by enzymes in red blood cells, a rate-limiting step that yields the pharmacologically active d-amphetamine and the essential amino acid L-lysine. This enzymatic conversion provides a gradual and sustained release of d-amphetamine, which is responsible for the therapeutic effects of this compound.

The active d-amphetamine exerts its effects on presynaptic neurons through a multi-faceted mechanism:

-

Reuptake Inhibition: D-amphetamine is a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it blocks the reuptake of DA and NE from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.

-

Neurotransmitter Efflux: D-amphetamine acts as a substrate for DAT and NET, allowing it to be transported into the presynaptic terminal. Once inside, it disrupts the vesicular storage of DA and NE through its interaction with the vesicular monoamine transporter 2 (VMAT2). D-amphetamine promotes the release of these neurotransmitters from synaptic vesicles into the cytoplasm. This elevation in cytosolic monoamine concentration leads to the reversal of DAT and NET function, resulting in the non-vesicular release (efflux) of dopamine and norepinephrine into the synapse.

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: D-amphetamine is also an agonist at the intracellular G-protein coupled receptor TAAR1. Activation of TAAR1 initiates downstream signaling cascades, including the activation of protein kinase A (PKA) and protein kinase C (PKC), which can further modulate the function and trafficking of DAT, contributing to dopamine efflux.

The following diagram illustrates the core presynaptic mechanism of action of d-amphetamine, the active metabolite of this compound.

The Cellular Mechanisms of Lisdexamfetamine in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisdexamfetamine (LDX) is a pharmacologically inactive prodrug of dextroamphetamine (d-amphetamine), a potent central nervous system (CNS) stimulant.[1] Approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED), its unique pharmacokinetic profile offers a gradual and sustained release of the active moiety, d-amphetamine.[2][3] This guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the therapeutic effects of this compound in the CNS, focusing on its conversion to d-amphetamine and the subsequent interactions with key neurotransmitter systems.

Pharmacokinetics: The Prodrug Advantage

This compound is comprised of L-lysine covalently bonded to d-amphetamine. Following oral administration, it is absorbed from the gastrointestinal tract and is primarily hydrolyzed by enzymes in red blood cells to yield d-amphetamine and the essential amino acid L-lysine.[4] This enzymatic conversion is the rate-limiting step, resulting in a delayed time to maximum plasma concentration (Tmax) of d-amphetamine and a prolonged duration of action compared to immediate-release d-amphetamine formulations.[2]

Core Cellular Mechanisms of d-Amphetamine

The pharmacological activity of this compound is entirely attributable to its active metabolite, d-amphetamine. D-amphetamine exerts its effects by modulating the synaptic concentrations of dopamine (DA) and norepinephrine (NE) through a multi-faceted mechanism involving monoamine transporters and intracellular signaling pathways.[4]

Interaction with Monoamine Transporters

D-amphetamine is a substrate for and a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] It exhibits a higher potency for NET compared to DAT, and a significantly lower potency for the serotonin transporter (SERT).[6] This interaction leads to two primary effects:

-

Reuptake Inhibition: By binding to DAT and NET, d-amphetamine blocks the reuptake of DA and NE from the synaptic cleft back into the presynaptic neuron, thereby increasing their synaptic concentrations and prolonging their signaling.[7]

-

Reverse Transport (Efflux): As a substrate for these transporters, d-amphetamine is transported into the presynaptic neuron. This process can lead to the reversal of the transporter's direction, causing the efflux of DA and NE from the cytoplasm into the synaptic cleft.[1]

Modulation of Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic terminal, d-amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2).[5][7] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. D-amphetamine inhibits VMAT2, leading to an increase in the cytosolic concentration of DA and NE.[4] This elevated cytoplasmic pool of neurotransmitters further drives their release into the synapse via reverse transport through DAT and NET.

Agonism of Trace Amine-Associated Receptor 1 (TAAR1)

D-amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[8] Activation of TAAR1 initiates downstream signaling cascades that further modulate the function of monoamine transporters. TAAR1 is coupled to both Gs and G13 proteins:[9][10]

-

Gs-protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11]

-

G13-protein activation stimulates the RhoA signaling pathway.[9][10]

Both PKA and Protein Kinase C (PKC), which can also be activated downstream of TAAR1, can phosphorylate DAT and NET, leading to their internalization and further contributing to the increase in synaptic monoamine levels.[11]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of d-amphetamine with monoamine transporters and its effect on neurotransmitter levels.

Table 1: Binding Affinities and Inhibition Constants of d-Amphetamine for Monoamine Transporters

| Transporter | Ki (nM) | IC50 (nM) |

| DAT (Dopamine Transporter) | ~600[6][12] | 227[13] |

| NET (Norepinephrine Transporter) | ~70-100[6][12] | 11,970[13] |

| SERT (Serotonin Transporter) | ~20,000-40,000[12] | Inactive[13] |

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values represent the concentration of d-amphetamine required to inhibit 50% of radioligand binding or transporter function, respectively. Lower values indicate higher affinity/potency.

Table 2: Effects of Amphetamine on Extracellular Dopamine and Norepinephrine Levels in the Prefrontal Cortex (PFC) of Rats (In Vivo Microdialysis)

| Amphetamine Dose | Maximum Increase in Dopamine (% of Baseline) | Maximum Increase in Norepinephrine (% of Baseline) | Reference |

| 0.15 mg/kg | ~125% | ~175% | [14] |

| 2.5 mg/kg (i.p.) | - | >200% | [15] |

| 10 µM (local infusion) | Concentration-dependent increase | - | [16] |

| 100 µM (local infusion) | Concentration-dependent increase | - | [16] |

Experimental Protocols

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following the administration of this compound or d-amphetamine.

Methodology:

-

Surgical Implantation: A microdialysis probe, which contains a semi-permeable membrane, is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[17]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[18]

-

Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.[19]

-

Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[18][19]

-

Data Interpretation: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline concentration, which is established before drug administration.[14]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound by pairing its administration with a specific environment.

Methodology:

-

Apparatus: A two- or three-compartment chamber is used, with each compartment having distinct visual and tactile cues.[20]

-

Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to establish a baseline preference.[21]

-

Conditioning: Over several days, the animal receives an injection of this compound (or d-amphetamine) and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.[20] The doses used in rodent studies can range from 0.1 to 1.5 mg/kg for d-amphetamine.[22]

-

Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[20]

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase or the vehicle-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[22]

Visualizations

Signaling Pathways

Caption: Cellular mechanisms of d-amphetamine in a presynaptic monoaminergic neuron.

Experimental Workflows

References

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of this compound, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. d-nb.info [d-nb.info]

- 7. Norepinephrineâdopamine reuptake inhibitor [medbox.iiab.me]

- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAAR1 - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. CE-158 - Wikipedia [en.wikipedia.org]

- 14. Relationship between low-dose amphetamine-induced arousal and extracellular norepinephrine and dopamine levels within prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Norepinephrine in the Prefrontal Cortex Is Critical for Amphetamine-Induced Reward and Mesoaccumbens Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 22. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]

Long-Term Effects of Lisdexamfetamine on Brain Development in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisdexamfetamine (LDX), a prodrug of d-amphetamine, is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Given its prevalent use in children and adolescents, understanding the long-term consequences of developmental exposure is of paramount importance. This technical guide synthesizes the current findings from animal models on the enduring effects of this compound on brain development, focusing on neurochemical, behavioral, and neuroinflammatory outcomes. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate replication and further investigation. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework.

Introduction

This compound is pharmacologically inactive until it is metabolized to L-lysine and the psychoactive d-amphetamine. D-amphetamine exerts its effects primarily by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT). While the short-term efficacy of LDX in managing ADHD symptoms is well-established, its long-term impact on the developing brain remains an active area of research. Animal models, predominantly using rodents, are crucial for elucidating the potential neurodevelopmental alterations associated with chronic exposure to LDX during critical periods of brain maturation. This guide provides a comprehensive overview of the current state of this research.

Neurochemical Effects of Long-Term this compound Exposure

Chronic administration of this compound in animal models has been shown to induce lasting changes in monoaminergic systems. The primary focus of research has been on the dopaminergic and serotonergic pathways.

Dopaminergic System

Long-term exposure to amphetamines can lead to adaptive changes in the dopamine system. Studies using in vivo microdialysis in rats have demonstrated that this compound administration leads to a sustained increase in extracellular dopamine levels in key brain regions like the prefrontal cortex and striatum.

Serotonergic System

The effects of this compound on the serotonin system are also a significant area of investigation. Research indicates that d-amphetamine can influence serotonin release and reuptake, which may contribute to its overall behavioral effects.

Table 1: Quantitative Neurochemical Changes Following this compound Administration in Rats

| Brain Region | Neurotransmitter | Animal Model | Dosing Regimen | Key Findings | Reference |

| Prefrontal Cortex | Dopamine | Adolescent Rats | Short-term (7 days) & Long-term (14 days) | Sustained increase in extracellular dopamine levels. | [1](--INVALID-LINK--) |

| Striatum | Dopamine | Adult Rats | Acute administration | Increased dopamine levels in striatal synaptosomes. | [2](--INVALID-LINK--) |

Behavioral Sequelae of Developmental this compound Exposure

Behavioral assessments in animal models provide insights into the functional consequences of long-term this compound treatment during development. These studies often focus on anxiety, learning, and memory.

One study in adolescent rats investigated the effects of short-term (7 days) and long-term (14 days) administration of this compound on anxiety and spatial learning. The results showed a trend towards increased anxiety-like behavior in the open field test, although no significant effects on learning and memory were observed in the water radial arm maze.[3](--INVALID-LINK--)

Table 2: Behavioral Outcomes of Long-Term this compound Administration in Adolescent Rats

| Behavioral Test | Parameter | Animal Model | Dosing Regimen | Key Findings | Reference |

| Open Field Test | Anxiety-like behavior | Adolescent Rats | 14 days | Marginally significant increase in anxiety levels. | [3](--INVALID-LINK--) |

| Water Radial Arm Maze | Spatial learning and memory | Adolescent Rats | 14 days | No significant differences in learning and memory. | [3](--INVALID-LINK--) |

Neuroinflammatory Response to this compound

Emerging evidence suggests that psychostimulants may induce neuroinflammatory responses, characterized by the activation of microglia and astrocytes. While direct, long-term studies with this compound are limited, research on amphetamines points towards a potential for neuroinflammation, which could contribute to long-term neurodevelopmental changes. One study found that chronic administration of LDX in adult male rats induced inflammation and apoptosis.[2](--INVALID-LINK--) Another study in a this compound animal model of mania found that while LDX induced hyperactivity, it did not increase inflammatory markers, with the exception of brain-derived neurotrophic factor (BDNF).[4](--INVALID-LINK--)

Experimental Protocols

Animal Model and Dosing Regimen

-

Species: Wistar or Sprague-Dawley rats are commonly used.

-

Age: Adolescent rats (postnatal day 28-42 at the start of the experiment) are often used to model developmental exposure.

-

Drug Administration: this compound is typically administered orally (p.o.) via gavage. Doses are calculated based on the d-amphetamine content.

-

Duration: Long-term studies range from 14 days to several weeks to model chronic exposure.

In Vivo Microdialysis

-

Objective: To measure extracellular neurotransmitter levels in specific brain regions.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum). Coordinates are determined from a rat brain atlas.

-

Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.

Open Field Test

-

Objective: To assess locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is often divided into a central and a peripheral zone.

-

Procedure: Rats are placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes).

-

Data Analysis: An automated tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Increased time in the periphery is interpreted as anxiety-like behavior.

Immunohistochemistry for Microglia and Astrocytes

-

Objective: To quantify the activation of microglia and astrocytes as markers of neuroinflammation.

-

Tissue Preparation: Rats are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted, post-fixed, and cryoprotected. Coronal sections are cut using a cryostat.

-

Staining: Sections are incubated with primary antibodies against specific markers (e.g., Iba1 for microglia, GFAP for astrocytes). This is followed by incubation with fluorescently labeled secondary antibodies.

-

Quantification: Images are captured using a fluorescence microscope. The number and morphology of stained cells are quantified using image analysis software (e.g., ImageJ). Activated microglia typically exhibit an amoeboid morphology, while reactive astrocytes show hypertrophy.[5](--INVALID-LINK--)

Signaling Pathways and Experimental Workflows

D-Amphetamine Signaling Pathway

The active metabolite of this compound, d-amphetamine, primarily targets the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1). Its interaction with these targets leads to a significant increase in synaptic dopamine.

Caption: Simplified D-Amphetamine Signaling Pathway.

Experimental Workflow for a Long-Term Study

The following diagram illustrates a typical experimental workflow for investigating the long-term effects of this compound in adolescent rats.

Caption: Experimental Workflow for a Long-Term this compound Study.

Discussion and Future Directions

The available evidence from animal models suggests that long-term administration of this compound during development can lead to subtle but potentially significant alterations in brain neurochemistry and behavior. The observed increase in anxiety-like behavior in some studies warrants further investigation. Moreover, the potential for neuroinflammatory responses following chronic stimulant exposure is a critical area for future research.

Future studies should aim to:

-

Conduct more extensive long-term studies that span from adolescence into adulthood to assess the persistence of any observed effects.

-

Utilize a wider range of behavioral tests to evaluate complex cognitive functions.

-

Perform detailed quantitative analysis of microglial and astrocytic activation in different brain regions following chronic therapeutic-like doses of this compound.

-

Investigate the molecular mechanisms underlying the observed neurochemical and behavioral changes, including gene expression and receptor density studies.

Conclusion

Animal models provide invaluable tools for understanding the long-term neurodevelopmental effects of this compound. The current body of research indicates that chronic exposure during adolescence may lead to lasting changes in the dopaminergic system and may be associated with increased anxiety. The potential for neuroinflammatory processes to contribute to these outcomes is an important and emerging area of study. The data and protocols presented in this guide are intended to serve as a resource for researchers and professionals in the field to build upon existing knowledge and further elucidate the long-term neurobiological consequences of developmental this compound exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Chronic Administration of this compound Induces Apoptosis and Inflammation and Reduces Sperm Quality in Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "An Investigation on the Effect of Long-term and Short-term Lisdexamfet" by Colleen M. Kill [openworks.wooster.edu]

- 4. Effects of lithium on inflammatory and neurotrophic factors after an immune challenge in a this compound animal model of mania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microglia and astrocytes in the adult rat brain: comparative immunocytochemical analysis demonstrates the efficacy of lipocortin 1 immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Lisdexamfetamine's Impact on Monoamine Neurotransmitter Reuptake: A Technical Guide

Introduction

Lisdexamfetamine (LDX), marketed under brand names such as Vyvanse and Elvanse, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2] It functions as a prodrug to dextroamphetamine (d-amphetamine).[2][3] This design means that this compound itself is pharmacologically inactive and requires metabolic conversion to its active form.[1][4][5] This conversion process provides a gradual release of d-amphetamine, which contributes to the medication's extended duration of action.[6][7] This technical guide provides an in-depth analysis of the mechanism of action of this compound's active metabolite, d-amphetamine, with a specific focus on its interaction with and impact on the reuptake of monoamine neurotransmitters.

Mechanism of Action: From Prodrug to Active Metabolite

Upon oral administration, this compound is absorbed from the gastrointestinal tract and is then hydrolyzed, primarily by enzymes in red blood cells, into L-lysine, a naturally occurring amino acid, and the pharmacologically active d-amphetamine.[3][4][5] This enzymatic conversion is the rate-limiting step, ensuring a controlled and prolonged delivery of d-amphetamine into the bloodstream.[4]

The therapeutic effects of this compound are entirely attributable to d-amphetamine.[4][6] D-amphetamine exerts its effects by potently modulating the activity of monoamine neurotransmitters, primarily dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][6] Its mechanism is twofold:

-